molecular formula C9H8N2OS B1595129 5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol CAS No. 66147-19-1

5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol

Cat. No. B1595129
CAS RN: 66147-19-1
M. Wt: 192.24 g/mol
InChI Key: ZWFUVAUYXCCMQQ-UHFFFAOYSA-N
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Description

5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol, also known as MOPD, is an important organic compound with a wide range of applications. MOPD has been used as a building block for the synthesis of various organic compounds and has been used in the development of new materials. It is also used in the synthesis of biologically active compounds, such as drugs, and has been studied for its potential use in medical treatments.

Scientific Research Applications

Corrosion Inhibition Properties

The corrosion inhibition abilities of 1,3,4-oxadiazole derivatives, including analogs similar to 5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol, have been studied for their protective effects on metals in corrosive environments. These compounds demonstrate the formation of a protective layer on the metal surface, suggesting their potential application in extending the lifespan of metal structures and components in various industries (Ammal, Prajila, & Joseph, 2018).

Antimicrobial Activity

Several studies have synthesized 1,3,4-oxadiazole derivatives to explore their antimicrobial effectiveness against common pathogens. These compounds have shown potent antimicrobial effects against a variety of bacteria and fungi, indicating their potential as novel antimicrobial agents for clinical or agricultural use (Xie et al., 2017). The mode of action is believed to involve the disruption of bacterial cell walls, leading to the release of cytoplasm and bacterial death.

Theoretical and Computational Studies

Theoretical studies using density functional theory (DFT) calculations have been conducted on 5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol and related compounds to analyze their structural and vibrational properties. These studies help in understanding the electronic and molecular structure, which is crucial for predicting the reactivity and interaction of these compounds with other molecules or surfaces (Romano et al., 2012).

Anticancer Activity

Compounds derived from 1,3,4-oxadiazole have also been evaluated for their potential anticancer activities. Some derivatives have shown promising results against various cancer cell lines, suggesting the possibility of developing new anticancer drugs based on this scaffold. The activity was assessed through in vitro screenings, demonstrating significant growth inhibition of cancer cells (Gudipati, Anreddy, & Manda, 2011).

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s worth noting that similar compounds, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, have shown to be biotransformed by cytochrome p450 1a1 to putative active metabolites . This suggests that 5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol may also interact with its targets through metabolic activation.

Biochemical Pathways

Compounds with similar structures, such as heterocyclic aromatic amines (haas), are known to undergo metabolic activation by n-hydroxylation of the exocyclic amine groups to produce reactive intermediates, which are implicated in dna damage and genotoxicity .

Pharmacokinetics

SHetA2 has shown relatively fast absorption in mice and prolonged absorption towards high doses in rats . The oral bioavailability was found to be variable across species and doses .

Result of Action

Similar compounds, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, have shown potent antitumor properties .

Action Environment

It’s worth noting that the oral absorption rate and bioavailability of similar compounds have been found to be highly dependent on species, doses, formulations, and possibly other factors .

properties

IUPAC Name

5-(3-methylphenyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-6-3-2-4-7(5-6)8-10-11-9(13)12-8/h2-5H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFUVAUYXCCMQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357180
Record name 5-(3-methylphenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol

CAS RN

66147-19-1
Record name 5-(3-methylphenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3-methylphenyl)-1,3,4-oxadiazole-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol
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5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol

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